4-(5-Hydroxyisoxazol-3-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

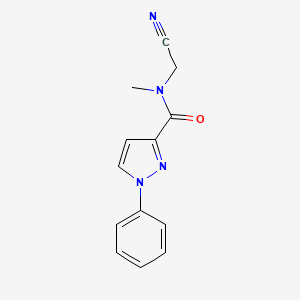

The compound “4-(5-Hydroxyisoxazol-3-yl)benzoic acid” is a derivative of benzoic acid with an isoxazole ring and a hydroxy group. Isoxazole is a five-membered heterocyclic compound commonly found in many commercially available drugs . Benzoic acid is a simple carboxylic acid which is widely used as a food preservative .

Chemical Reactions Analysis

The chemical reactions involving “4-(5-Hydroxyisoxazol-3-yl)benzoic acid” would depend on the specific conditions and reactants present. Isoxazoles are known to participate in various chemical reactions .科学的研究の応用

Synthesis and Inhibitory Activity

4-(5-Hydroxyisoxazol-3-yl)benzoic acid and its analogs have been studied for their potential as inhibitors of glutamate carboxypeptidase II (GCP II). A synthesis method for such compounds was developed, highlighting their relevance in medicinal chemistry. The study found that modifications in the hydroxyisoxazole group significantly affected the inhibitory activity, emphasizing the importance of this functional group in the compound's biological activity (Teus et al., 2007).

Photolysis Studies

Research on 3-hydroxyisoxazoles, closely related to 4-(5-Hydroxyisoxazol-3-yl)benzoic acid, showed that these compounds undergo photolysis under specific conditions, producing various products. This study provides insights into the chemical behavior of isoxazoles when exposed to light, which could be relevant for understanding the stability and degradation of related compounds (Nakagawa et al., 1974).

Corrosion Inhibition

Compounds structurally related to 4-(5-Hydroxyisoxazol-3-yl)benzoic acid, such as those based on 8-hydroxyquinoline, have been investigated for their effectiveness in corrosion inhibition. These studies are crucial in materials science, particularly for protecting metals like steel from corrosion (Rbaa et al., 2020).

Electrochemical Studies

The electrochemical behavior of compounds similar to 4-(5-Hydroxyisoxazol-3-yl)benzoic acid has been explored. These studies are significant in electrochemistry and environmental sciences, especially in understanding how such compounds interact with electrical currents and their potential environmental impact (Mandić et al., 2004).

Luminescent Sensors

Research on imidazole derivatives, structurally related to 4-(5-Hydroxyisoxazol-3-yl)benzoic acid, has led to the development of luminescent sensors. These sensors can detect ions like cyanide and mercury, highlighting the compound's potential application in environmental monitoring and safety (Emandi et al., 2018).

Fungal Metabolites

Derivatives of hydroxy-benzoic acid, similar to 4-(5-Hydroxyisoxazol-3-yl)benzoic acid, have been isolated from fungi like Curvularia fallax. These studies contribute to the understanding of natural products and their potential applications in pharmaceuticals and biotechnology (Abraham & Arfmann, 1990).

Antibacterial Activity

Studies have been conducted on the antibacterial activity of derivatives of hydroxy benzoic acid. These compounds, related to 4-(5-Hydroxyisoxazol-3-yl)benzoic acid, show promising results in combating bacterial infections, underscoring their potential in developing new antimicrobial agents (Satpute et al., 2018).

Analgesic and Anti-inflammatory Activities

Research has also been directed towards evaluating the analgesic, anti-inflammatory, and antimicrobial activities of benzimidazole analogs, which share structural similarities with 4-(5-Hydroxyisoxazol-3-yl)benzoic acid. Such studies are crucial in the field of pharmacology, particularly in the development of new therapeutic agents (Chikkula & Sundararajan, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(5-oxo-2H-1,2-oxazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-5,11H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXDENOBLWNTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284833 |

Source

|

| Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178168-22-4 |

Source

|

| Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2673651.png)

![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2673658.png)

![1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2673661.png)

![Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2673662.png)

![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2673665.png)

![(5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2673666.png)

![Spiro[adamantane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2673668.png)

![N-(2-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2673672.png)